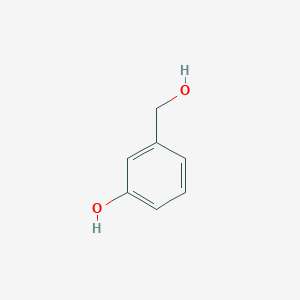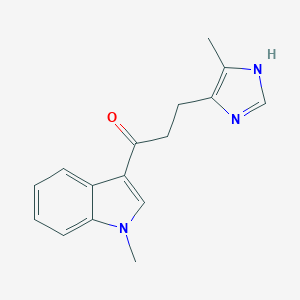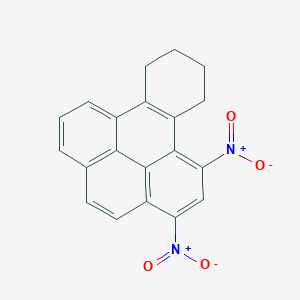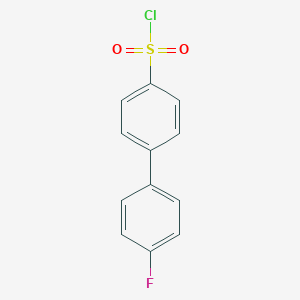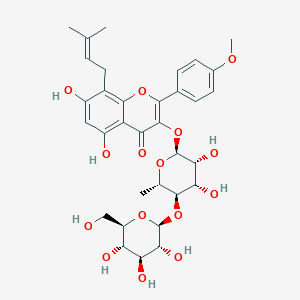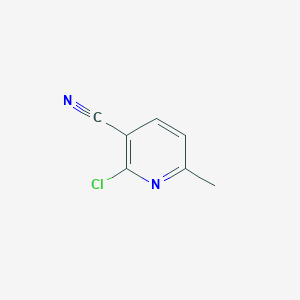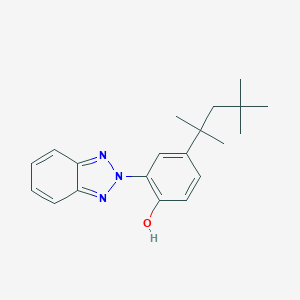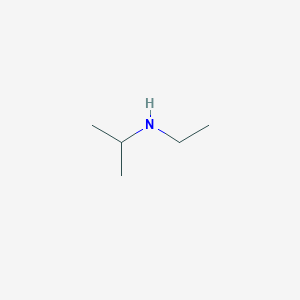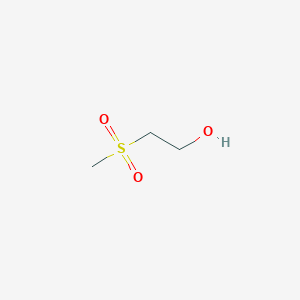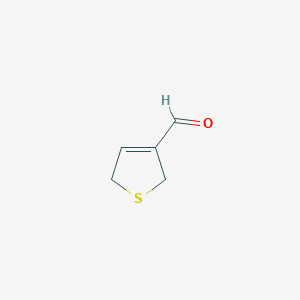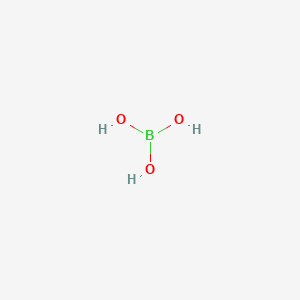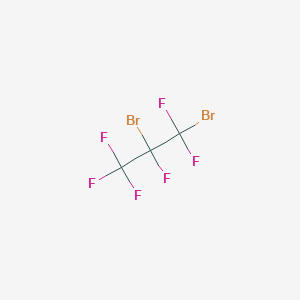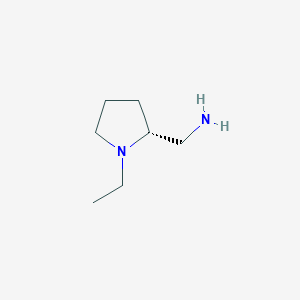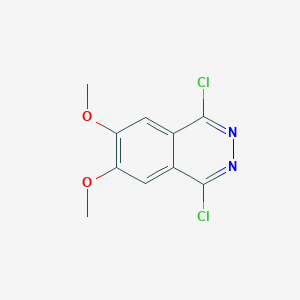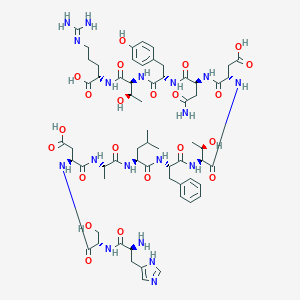
Vasoactive intestinal peptide (1-12)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasoactive intestinal peptide (1-12), also known as VIP, is a neuropeptide that is widely distributed in the central and peripheral nervous systems. VIP is composed of 28 amino acids, with the first 12 amino acids forming the biologically active fragment. VIP is involved in a variety of physiological processes, including regulation of circadian rhythms, immune function, and gastrointestinal motility. In recent years, VIP has gained attention as a potential therapeutic target for a range of diseases, including cancer, inflammatory bowel disease, and neurodegenerative disorders.
Wirkmechanismus
Vasoactive intestinal peptide (1-12) exerts its effects by binding to a specific G protein-coupled receptor, VPAC1, which is expressed on a variety of cell types throughout the body. Activation of VPAC1 leads to the activation of a number of intracellular signaling pathways, including the cyclic AMP and phosphoinositide pathways. These signaling pathways mediate the diverse effects of Vasoactive intestinal peptide (1-12) on cellular function.
Biochemische Und Physiologische Effekte
Vasoactive intestinal peptide (1-12) has a wide range of biochemical and physiological effects, including regulation of circadian rhythms, immune function, and gastrointestinal motility. Vasoactive intestinal peptide (1-12) has also been shown to have a potent vasodilatory effect, which makes it a potential therapeutic target for the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Vasoactive intestinal peptide (1-12) is its specificity for the VPAC1 receptor, which allows for the selective activation of intracellular signaling pathways. However, Vasoactive intestinal peptide (1-12) can be difficult to work with in the laboratory due to its rapid degradation by proteases and its tendency to form aggregates.
Zukünftige Richtungen
There are a number of potential future directions for research on Vasoactive intestinal peptide (1-12). One area of interest is the development of Vasoactive intestinal peptide (1-12)-based therapeutics for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is the development of new methods for the delivery of Vasoactive intestinal peptide (1-12), which could improve its bioavailability and therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the diverse effects of Vasoactive intestinal peptide (1-12) on cellular function.
Synthesemethoden
Vasoactive intestinal peptide (1-12) is synthesized from a larger precursor peptide, preproVasoactive intestinal peptide (1-12), which is cleaved by a series of proteolytic enzymes to produce the mature peptide. The synthesis of Vasoactive intestinal peptide (1-12) is regulated by a variety of factors, including neurotransmitters, hormones, and cytokines.
Wissenschaftliche Forschungsanwendungen
Vasoactive intestinal peptide (1-12) has been the subject of extensive scientific research, with studies investigating its role in a variety of physiological processes. One area of research has focused on the role of Vasoactive intestinal peptide (1-12) in the regulation of circadian rhythms. Vasoactive intestinal peptide (1-12) is produced by a subset of neurons in the suprachiasmatic nucleus of the hypothalamus, which is the master clock that regulates the body's circadian rhythms. Studies have shown that Vasoactive intestinal peptide (1-12) plays a critical role in the synchronization of circadian rhythms throughout the body.
Another area of research has investigated the role of Vasoactive intestinal peptide (1-12) in immune function. Vasoactive intestinal peptide (1-12) has been shown to have potent anti-inflammatory effects, and studies have demonstrated its ability to regulate the activity of immune cells such as T cells and macrophages. Vasoactive intestinal peptide (1-12) has also been shown to have a protective effect on neurons, with studies suggesting that it may play a role in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
112160-96-0 |
|---|---|
Produktname |
Vasoactive intestinal peptide (1-12) |
Molekularformel |
C62H90N18O22 |
Molekulargewicht |
1439.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H90N18O22/c1-28(2)18-38(72-50(90)29(3)70-52(92)42(23-46(86)87)76-58(98)44(26-81)78-51(91)36(63)21-34-25-67-27-69-34)53(93)73-39(19-32-10-7-6-8-11-32)56(96)80-49(31(5)83)60(100)77-43(24-47(88)89)55(95)75-41(22-45(64)85)54(94)74-40(20-33-13-15-35(84)16-14-33)57(97)79-48(30(4)82)59(99)71-37(61(101)102)12-9-17-68-62(65)66/h6-8,10-11,13-16,25,27-31,36-44,48-49,81-84H,9,12,17-24,26,63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,92)(H,71,99)(H,72,90)(H,73,93)(H,74,94)(H,75,95)(H,76,98)(H,77,100)(H,78,91)(H,79,97)(H,80,96)(H,86,87)(H,88,89)(H,101,102)(H4,65,66,68)/t29-,30+,31+,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
InChI-Schlüssel |
SRYFTJDITQLOGY-GBGZRFFXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Andere CAS-Nummern |
112160-96-0 |
Sequenz |
HSDALFTDNYTR |
Synonyme |
vasoactive intestinal peptide (1-12) VIP (1-12) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



